The synthesized compound 4-(6-chloro-7H-purin-8-ylamino)-3-nitro-chromen-2-one displayed antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. [] Its activity was compared to standard antibiotics cephalexine and streptomycin, indicating its potential as a novel antibacterial agent. Further derivatization of this compound and investigation of its mechanism of action could lead to more potent and specific antibacterial drugs.
An atypical nitrogen-containing flavonoid, 8-(amino(4-isopropylphenyl)methyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-chromene-6-carboxylic acid, isolated from Cuminum cyminum L. seeds, exhibited significant anti-inflammatory activity. [] This compound effectively inhibited nitric oxide production in LPS-stimulated RAW264.7 cells, indicating its potential for treating inflammatory diseases.
Several novel fused purine analogs were synthesized and evaluated for their anticancer activity. [] Notably, compounds like [, ]thiazino[4,3,2-gh]purine-7,8-dione, 7-benzyl-[1,4]thiazino[4,3,2-gh]purine, and 3-(2,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[4,3-i]purine demonstrated potent anticancer activity against various cancer cell lines. These findings highlight the potential of designing and developing new anticancer therapeutics based on the purine scaffold.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2